
(5-Bromo-2-chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H23BrClN5O and its molecular weight is 464.79. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-2-chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Electronic Properties
Compounds similar to (5-Bromo-2-chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone have been studied for their structural and electronic properties. For example, Georges et al. (1989) examined the crystal structures of several anticonvulsant compounds, which revealed insights into the orientation and delocalization of certain groups within these molecules. This kind of structural analysis is crucial for understanding the activity and interactions of such compounds at a molecular level (Georges, Vercauteren, Evrard, & Durant, 1989).
Anticancer and Antituberculosis Properties
A study by Mallikarjuna et al. (2014) synthesized derivatives of (piperazin-1-yl) methanone and tested them for anticancer and antituberculosis activities. Some of these compounds exhibited significant effects against specific cancer cell lines and tuberculosis strains. This indicates the potential therapeutic applications of such compounds in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) explored the synthesis of pyridine derivatives and their antimicrobial activity. The study involved synthesizing compounds similar to (5-Bromo-2-chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone and evaluating their effects against various bacterial and fungal strains. Such research is crucial for developing new antimicrobial agents in the fight against resistant pathogens (Patel, Agravat, & Shaikh, 2011).
Neuroprotective Activities
Zhong et al. (2020) synthesized aryloxyethylamine derivatives, structurally related to (5-Bromo-2-chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, and evaluated their neuroprotective activities. These compounds showed potential effects against cell death in specific neuron-like cells, indicating their potential in developing treatments for neurodegenerative diseases (Zhong, Gao, Xu, Qi, & Wu, 2020).
Mécanisme D'action
Target of Action
It is known to be a key intermediate in the synthesis of dapagliflozin , a drug used to treat type 2 diabetes. Dapagliflozin acts as an inhibitor of the sodium-glucose transport proteins (SGLT2) which are responsible for glucose reabsorption in the kidney .
Mode of Action
Dapagliflozin inhibits SGLT2, reducing glucose reabsorption and leading to the excretion of glucose in the urine .
Biochemical Pathways
By inhibiting SGLT2, Dapagliflozin reduces renal glucose reabsorption, leading to decreased blood glucose levels .
Pharmacokinetics
Dapagliflozin is well absorbed after oral administration and is largely metabolized, with the majority of the dose excreted in the feces .
Result of Action
These include reduced blood glucose levels and improved glycemic control in patients with type 2 diabetes .
Propriétés
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrClN5O/c21-15-4-5-17(22)16(14-15)20(28)27-12-10-26(11-13-27)19-7-6-18(23-24-19)25-8-2-1-3-9-25/h4-7,14H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBSPFLDVJHWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

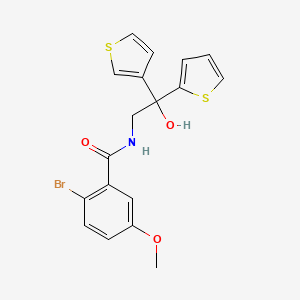

![3,4-difluoro-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2420099.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2420101.png)
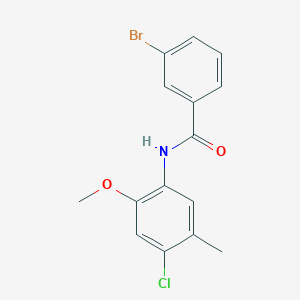
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2420106.png)
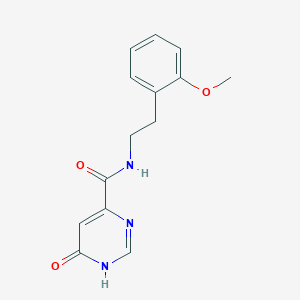
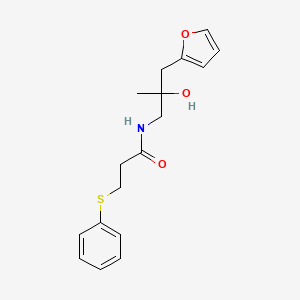
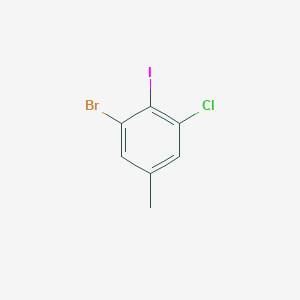
![N~1~-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2420113.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2420114.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2420116.png)
